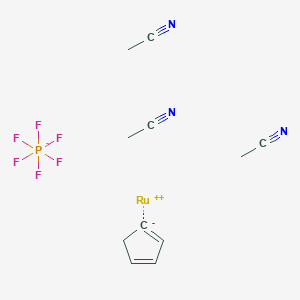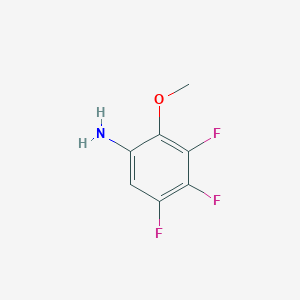![molecular formula C18H21NOS B15148304 1-Azabicyclo[2.2.2]oct-3-yl(phenyl)thiophen-2-ylmethanol](/img/structure/B15148304.png)
1-Azabicyclo[2.2.2]oct-3-yl(phenyl)thiophen-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[222]oct-3-yl(phenyl)thiophen-2-ylmethanol is a complex organic compound featuring a bicyclic structure with a nitrogen atom, a phenyl group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.2]oct-3-yl(phenyl)thiophen-2-ylmethanol typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the bicyclic structure through a series of cyclization reactions. The phenyl and thiophene groups are then introduced via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and intermediates .
Análisis De Reacciones Químicas
Types of Reactions
1-Azabicyclo[2.2.2]oct-3-yl(phenyl)thiophen-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-Azabicyclo[2.2.2]oct-3-yl(phenyl)thiophen-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Azabicyclo[2.2.2]oct-3-yl(phenyl)thiophen-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: A structurally related compound with a ketone functional group.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure and biological activity.
Uniqueness
1-Azabicyclo[2.2.2]oct-3-yl(phenyl)thiophen-2-ylmethanol stands out due to its combination of a bicyclic structure, phenyl group, and thiophene ring, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C18H21NOS |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl-phenyl-thiophen-2-ylmethanol |
InChI |
InChI=1S/C18H21NOS/c20-18(17-7-4-12-21-17,15-5-2-1-3-6-15)16-13-19-10-8-14(16)9-11-19/h1-7,12,14,16,20H,8-11,13H2 |
Clave InChI |
IPKLUCDIJUDRKF-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CS4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15148228.png)
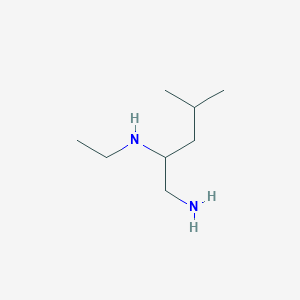
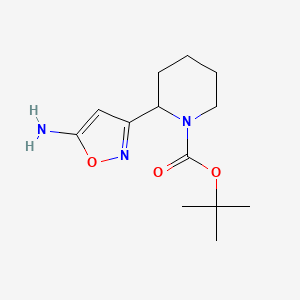
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-iodobenzamide](/img/structure/B15148248.png)
![N-[(6-chloro-2-methanesulfonylpyrimidin-4-yl)methyl]aniline](/img/structure/B15148261.png)
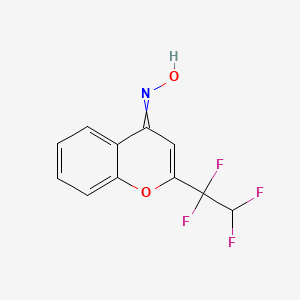
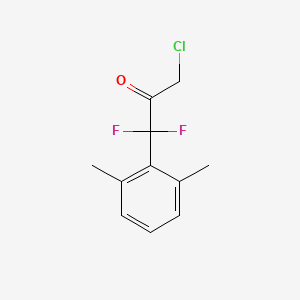
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B15148282.png)
![2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B15148284.png)
![Methyl 3-{5,7-dioxopyrrolo[3,4-B]pyridin-6-YL}benzoate](/img/structure/B15148287.png)
![(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15148305.png)
